molecular formula C12H9Cl2N3O3 B2368425 N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-54-0

N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2368425
CAS No.: 861208-54-0
M. Wt: 314.12
InChI Key: UYXSYFKIRONOJR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.12. The purity is usually 95%.
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Biological Activity

N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9Cl2N3O3
  • Molecular Weight : 314.12 g/mol
  • CAS Number : 338774-73-5

Research indicates that this compound may interact with various biological targets, particularly in the context of inflammatory processes. Its structural similarity to known pharmacological agents suggests it could act as an inhibitor or modulator of specific pathways involved in inflammation and other physiological responses.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory effects. For instance, in vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. These findings suggest a potential application in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies and Research Findings

StudyFindings
In vitro study on inflammatory response Showed significant reduction in IL-6 and TNF-alpha levels upon treatment with the compound .
Cancer cell line assays Induced apoptosis in breast and colon cancer cells; activated caspase pathways .
Animal model studies Demonstrated reduced tumor growth in xenograft models when treated with the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest moderate bioavailability with a half-life suitable for therapeutic applications. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity. A study highlighted the synthesis of similar pyrimidine derivatives that exhibited significant inhibition against various bacterial and fungal strains. This suggests that N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide could be developed as an antimicrobial agent .

Anticonvulsant Activity

Compounds within this chemical class have been explored for their anticonvulsant properties. Research on related enaminones demonstrated their efficacy in reducing seizure activity in animal models. This positions the compound as a candidate for further studies aimed at developing new anticonvulsant medications .

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against various cancer cell lines with notable cytotoxic effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate its potential as a more effective alternative to traditional chemotherapeutics like doxorubicin.

Antimicrobial Study

In a study conducted by Akbari et al., derivatives of pyrimidine compounds were synthesized and tested for their antimicrobial activity against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable path for developing new antimicrobial agents based on this compound's structure.

Anticancer Research

A comprehensive study evaluated the effects of this compound on several cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways, making it a subject of interest for further clinical trials.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This analysis highlights the unique position of this compound within its chemical class and its potential applications across multiple therapeutic areas.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-17-10(18)5-9(16-12(17)20)11(19)15-6-2-3-7(13)8(14)4-6/h2-5H,1H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJZWNCZUUKSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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